molecular formula C20H24N6O B10936878 N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936878
M. Wt: 364.4 g/mol
InChI Key: GECBHJFYIIXAGG-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction forms the pyrazolopyridine core, which can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system but with a different arrangement of nitrogen atoms.

Uniqueness

N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopentyl and cyclopropyl groups, along with the carboxamide functionality, differentiates it from other pyrazolopyridine derivatives and contributes to its potential as a bioactive compound.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-cyclopentyl-5-methylpyrazol-3-yl)-6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H24N6O/c1-12-9-18(26(24-12)14-5-3-4-6-14)23-20(27)15-10-17(13-7-8-13)22-19-16(15)11-21-25(19)2/h9-11,13-14H,3-8H2,1-2H3,(H,23,27)

InChI Key

GECBHJFYIIXAGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C=NN3C)C4CC4)C5CCCC5

Origin of Product

United States

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